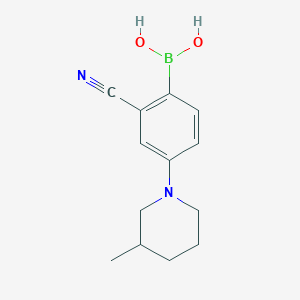
(2-Cyano-4-(3-methylpiperidin-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyano-4-(3-methylpiperidin-1-yl)phenyl)boronic acid is a boronic acid derivative with a cyano group and a methylpiperidinyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-4-(3-methylpiperidin-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyano-4-(3-methylpiperidin-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Reduction: The cyano group can be reduced to an amine.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Amines.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(2-Cyano-4-(3-methylpiperidin-1-yl)phenyl)boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2-Cyano-4-(3-methylpiperidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications . The cyano group and methylpiperidinyl group can also influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the cyano and methylpiperidinyl groups, making it less specific in certain applications.
4-Cyano-3-(methylpiperidin-1-yl)phenylboronic acid: Similar structure but different substitution pattern, which can affect its reactivity and applications.
Uniqueness
(2-Cyano-4-(3-methylpiperidin-1-yl)phenyl)boronic acid is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring selective binding and reactivity .
Eigenschaften
Molekularformel |
C13H17BN2O2 |
|---|---|
Molekulargewicht |
244.10 g/mol |
IUPAC-Name |
[2-cyano-4-(3-methylpiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BN2O2/c1-10-3-2-6-16(9-10)12-4-5-13(14(17)18)11(7-12)8-15/h4-5,7,10,17-18H,2-3,6,9H2,1H3 |
InChI-Schlüssel |
UTRMFYPUIRBTKT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)N2CCCC(C2)C)C#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


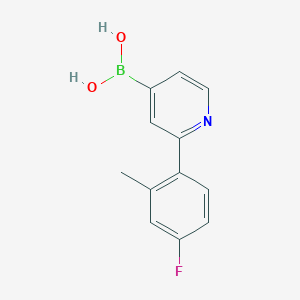

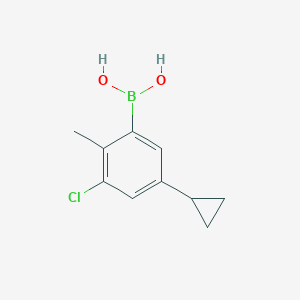


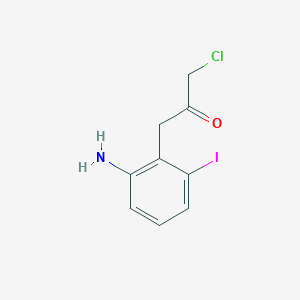

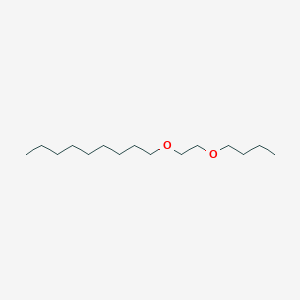
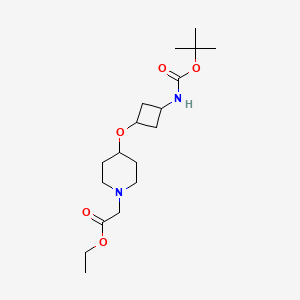
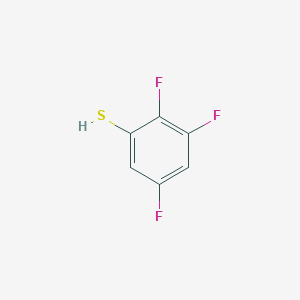

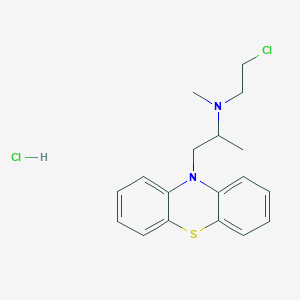
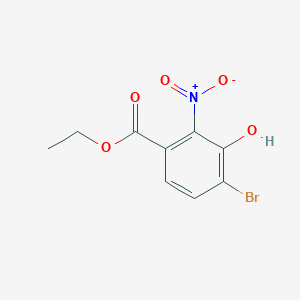
![3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine](/img/structure/B14068619.png)
